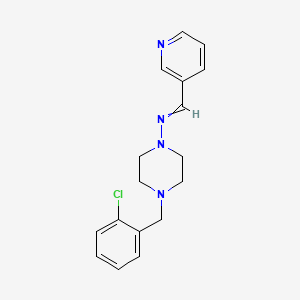

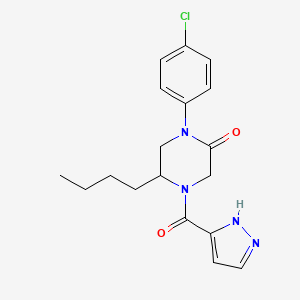

![molecular formula C14H15N3O2 B5589247 5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)

5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione involves various chemical reactions, including condensation and cyclization processes. For example, novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines have been reported, showcasing the versatility of reactions involving imidazole and pyridine scaffolds, which could be relevant to the synthesis of our compound of interest (Katritzky et al., 2000).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of compounds. X-ray diffraction and spectroscopic methods, such as NMR and IR, play pivotal roles in elucidating the structure of related compounds. For instance, studies on the crystal structure determination of related imines provide insights into intermolecular interactions and molecular geometries that could be analogous to those in 5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione (Dylong et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of compounds like 5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione is influenced by their functional groups and molecular structure. Experimental and theoretical studies on the functionalization reactions of related compounds provide valuable insights into possible chemical transformations and reactivity patterns that our compound may undergo (Yıldırım et al., 2005).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are fundamental for the practical application of chemical compounds. The synthesis and antiulcer activities of imidazolidine derivatives have contributed to the understanding of structure-activity relationships, which can be related to the physical properties of these compounds (Katsura et al., 1991).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards different reagents, are crucial for the application and handling of chemical compounds. The study of imidazo[1,5-a]pyridines, for example, highlights the stability and reactivity of N-heterocyclic carbenes, which could provide parallels to the chemical behavior of 5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione (Alcarazo et al., 2005).

Applications De Recherche Scientifique

Anticancer Activity and Chemical Synthesis

Research has focused on improving the yields of thiazolidinedione derivatives, known for their anti-cancer activity, through solvent-free synthesis methods. These methods not only enhance the production efficiency but also significantly reduce manufacturing costs, highlighting the compound's role in anticancer research and its potential for α-glucosidase inhibition (Somayajulu, Hariharan, & Subhash, 2021).

Catalysis in Organic Synthesis

A series of imidazolidine-4-one derivatives have been developed and studied as enantioselective catalysts in the Henry reaction, showcasing their effectiveness in producing high enantiomeric excesses. This research demonstrates the compound's utility in synthesizing key intermediates for medical drugs, such as Salmeterol, with impressive enantiomeric purity, highlighting its significance in organic synthesis and medicinal chemistry (Drabina, Horáková, Růžičková, & Sedlák, 2015).

Antibacterial and Antifungal Activity

The compound has been utilized in synthesizing new series of heterocyclic compounds exhibiting promising antibacterial and antifungal activities. This includes derivatives that have shown effectiveness against various strains of bacteria and fungi, offering potential for the development of new antimicrobial agents (Patel & Patel, 2015).

Photophysical Investigation for Biological Applications

Imidazo[1,5-a]pyridine-based fluorophores, related to the core structure of interest, have been synthesized and evaluated as potential cell membrane probes. Their interaction with liposomes, serving as artificial membrane models, showcases their capability to integrate into lipid bilayers, facilitating the study of membrane dynamics, hydration, and fluidity. This application is crucial for monitoring cellular health and exploring biochemical pathways (Renno, Cardano, Volpi, Barolo, Viscardi, & Fin, 2022).

Propriétés

IUPAC Name |

(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13-12(15-14(19)16-13)9-10-3-5-11(6-4-10)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H2,15,16,18,19)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBPIJZZBFBDRE-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5589167.png)

![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)

![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5589254.png)

![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)

![4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5589266.png)

![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)